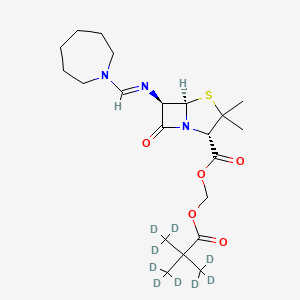![molecular formula C53H73N11O13 B12371318 [Tyr6]-Angiotensin II](/img/structure/B12371318.png)
[Tyr6]-Angiotensin II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Tyr6]-Angiotensin II is a modified peptide derivative of Angiotensin II, where the sixth amino acid, isoleucine, is replaced by tyrosine. Angiotensin II is a potent vasoconstrictor involved in regulating blood pressure and fluid balance. The modification at the sixth position can alter its biological activity and receptor binding properties, making this compound a valuable compound for research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [Tyr6]-Angiotensin II typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each coupling step facilitated by reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The tyrosine residue is introduced at the sixth position during this sequence. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers to scale up the SPPS process. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the compound’s high purity and quality for research and therapeutic use.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tyrosine residue, forming dityrosine or other oxidative products.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the tyrosine residue, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.
Substitution: Electrophilic reagents like diazonium salts for aromatic substitution.
Major Products:
Oxidation: Dityrosine, hydroxylated tyrosine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Tyrosine derivatives with various substituents.
科学的研究の応用
[Tyr6]-Angiotensin II has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis, modification, and stability.
Biology: Investigated for its role in cellular signaling pathways, receptor binding studies, and its effects on vascular smooth muscle cells.
Medicine: Explored for potential therapeutic applications in hypertension, heart failure, and other cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
作用機序
[Tyr6]-Angiotensin II exerts its effects by binding to angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules increase intracellular calcium levels, resulting in vasoconstriction and increased blood pressure. The modification at the sixth position can influence the binding affinity and selectivity for different receptor subtypes, potentially altering its physiological effects.
類似化合物との比較
Angiotensin II: The parent compound, with isoleucine at the sixth position.
[Sar1, Ile8]-Angiotensin II: A modified analog with substitutions at the first and eighth positions, often used as an angiotensin receptor antagonist.
[Val5]-Angiotensin II: Another analog with valine at the fifth position, affecting its receptor binding properties.
Uniqueness: [Tyr6]-Angiotensin II is unique due to the specific substitution of tyrosine at the sixth position, which can significantly alter its biological activity and receptor interactions compared to other analogs. This uniqueness makes it a valuable tool for studying the structure-activity relationships of angiotensin peptides and their potential therapeutic applications.
特性
分子式 |
C53H73N11O13 |
|---|---|
分子量 |
1072.2 g/mol |
IUPAC名 |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H73N11O13/c1-5-30(4)44(50(74)60-39(26-33-17-21-35(66)22-18-33)51(75)64-24-10-14-41(64)48(72)61-40(52(76)77)27-31-11-7-6-8-12-31)63-47(71)38(25-32-15-19-34(65)20-16-32)59-49(73)43(29(2)3)62-46(70)37(13-9-23-57-53(55)56)58-45(69)36(54)28-42(67)68/h6-8,11-12,15-22,29-30,36-41,43-44,65-66H,5,9-10,13-14,23-28,54H2,1-4H3,(H,58,69)(H,59,73)(H,60,74)(H,61,72)(H,62,70)(H,63,71)(H,67,68)(H,76,77)(H4,55,56,57)/t30-,36-,37-,38-,39-,40-,41-,43-,44-/m0/s1 |
InChIキー |
LBFGETHDODNFOE-RIPQPARXSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)
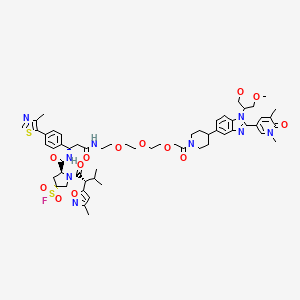
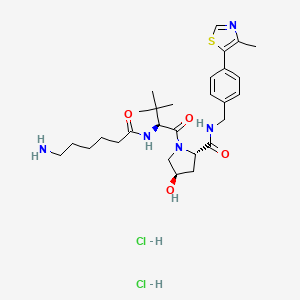
![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)
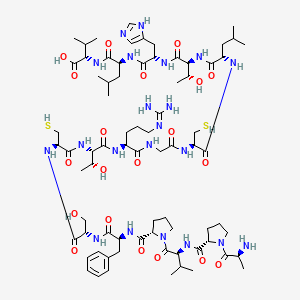
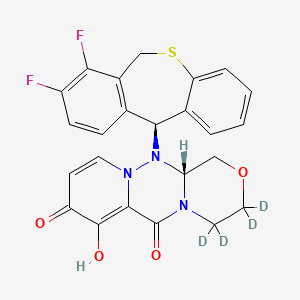
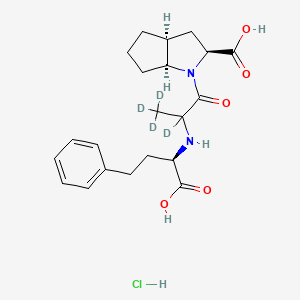
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
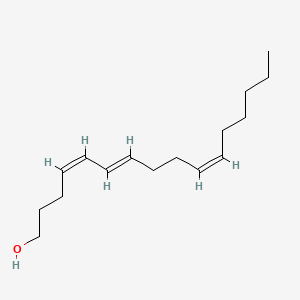
![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)
